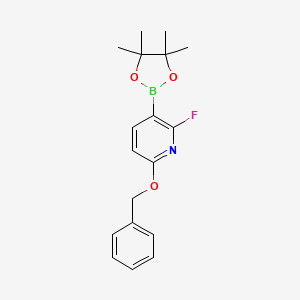

6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate-containing pyridine derivative with the molecular formula C₁₈H₂₁BFNO₃ and a molecular weight of 329.17 g/mol . Its structure features a benzyloxy group at the 6-position, a fluorine atom at the 2-position, and a pinacol boronate ester at the 3-position of the pyridine ring. This compound is typically stored under inert conditions (2–8°C) due to the hydrolytic sensitivity of the boronate ester . Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

2-fluoro-6-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-11-15(21-16(14)20)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUOWBARWZTWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BFNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyridine ring.

Borylation: The dioxaborolan group is introduced via a borylation reaction, often using bis(pinacolato)diboron and a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Fluorine-free pyridine derivatives.

Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate-Containing Pyridines

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogous boronate-pyridine derivatives:

- Steric Effects : Benzyloxy groups (target compound and ) introduce significant steric bulk, which may slow reaction kinetics compared to smaller substituents like methoxy .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura couplings, but substituent effects dictate reactivity:

- Target Compound : The fluorine atom enhances electrophilicity at the 2-position, facilitating coupling with electron-rich aryl halides. However, steric hindrance from the benzyloxy group may require higher catalyst loadings or elevated temperatures .

- 2-Methoxy-6-B(pin)pyridine : The smaller methoxy group allows faster transmetalation steps, making this derivative more reactive than benzyloxy-substituted analogs.

- 3-B(pin)-6-CF₃pyridin-2-amine : The electron-withdrawing CF₃ group and NH₂ substituent create a polarized system, favoring couplings with electron-deficient partners.

Stability and Handling Considerations

The target compound’s boronate ester is moisture-sensitive, requiring storage under inert conditions . In contrast, 3-B(pin)-6-CF₃pyridin-2-amine exhibits greater stability due to the electron-withdrawing CF₃ group, which reduces hydrolysis rates.

Biological Activity

6-(Benzyloxy)-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H21BFNO3

- Molecular Weight : 329.17 g/mol

- CAS Number : Not available

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in enzyme inhibition and modulation of biochemical pathways.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways. The boron atom in the dioxaborolane structure could interact with nucleophilic sites on enzymes, leading to altered enzymatic activity.

- Cell Signaling Modulation : The pyridine ring may play a role in modulating cell signaling pathways by acting as a ligand for various receptors.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could be a candidate for further development as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.